1-Ethylpropylzinc bromide

Catalog No.
S1899618
CAS No.
308796-09-0
M.F
C5H11BrZn
M. Wt
216.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethylpropylzinc bromide

CAS Number

308796-09-0

Product Name

1-Ethylpropylzinc bromide

IUPAC Name

bromozinc(1+);pentane

Molecular Formula

C5H11BrZn

Molecular Weight

216.4 g/mol

InChI

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

JLDLOWLHWKATSJ-UHFFFAOYSA-M

SMILES

CC[CH-]CC.[Zn+]Br

Canonical SMILES

CC[CH-]CC.[Zn+]Br

1-Ethylpropylzinc bromide is an organozinc compound characterized by its unique structure, which consists of an ethyl group and a propyl group bonded to a zinc atom, along with a bromide ion. Its molecular formula is C5H11BrZn\text{C}_5\text{H}_{11}\text{BrZn}, and it serves as a versatile reagent in organic synthesis, particularly in carbon-carbon bond formation reactions. The compound is typically a colorless to pale yellow liquid that is sensitive to moisture and air, necessitating careful handling and storage.

  • Reformatsky Reaction: This reaction allows for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, utilizing the organozinc compound as a nucleophile to form a zinc enolate intermediate .
  • Simmons-Smith Reaction: It can be used to generate cyclopropanes from alkenes, where the zinc compound acts as a carbenoid intermediate .
  • Cross-Coupling Reactions: 1-Ethylpropylzinc bromide can engage in palladium-catalyzed cross-coupling reactions with various organic halides, enabling the synthesis of complex molecules .

The synthesis of 1-ethylpropylzinc bromide typically involves the reaction of zinc with ethyl bromide and propyl bromide under controlled conditions:

  • Preparation: Zinc metal is reacted with ethyl bromide in an inert atmosphere (usually nitrogen or argon) to form ethylzinc bromide.
  • Subsequent Reaction: Ethylzinc bromide is then treated with propyl bromide to yield 1-ethylpropylzinc bromide.
  • Solvent Use: Tetrahydrofuran (THF) is commonly used as a solvent to stabilize the organozinc species during the reaction.

1-Ethylpropylzinc bromide finds applications primarily in organic synthesis:

  • Nucleophilic Reagent: It is used for nucleophilic additions to carbonyl compounds.
  • Synthesis of Complex Molecules: The compound facilitates the construction of complex organic frameworks through various coupling reactions.
  • Material Science: It may also be explored in polymer chemistry for developing new materials.

Interaction studies involving 1-ethylpropylzinc bromide often focus on its reactivity with various electrophiles. The compound's ability to form stable intermediates makes it suitable for studying reaction mechanisms in organometallic chemistry. Additionally, its interactions with other metal catalysts can enhance reaction efficiencies in synthetic pathways.

1-Ethylpropylzinc bromide shares similarities with several other organozinc compounds, each having unique properties and applications:

Compound NameStructureUnique Features
Ethyl zinc bromideC2H5ZnBr\text{C}_2\text{H}_5\text{ZnBr}Simple structure; widely used as a nucleophile .
Propyl zinc bromideC3H7ZnBr\text{C}_3\text{H}_7\text{ZnBr}Similar reactivity; used in various coupling reactions .
Methyl zinc iodideC1H3ZnI\text{C}_1\text{H}_3\text{ZnI}More reactive due to smaller size; often used in synthesis .
Benzyl zinc chlorideC7H7ZnCl\text{C}_7\text{H}_7\text{ZnCl}Aromatic character allows for different reactivity patterns .

Uniqueness of 1-Ethylpropylzinc Bromide

The uniqueness of 1-ethylpropylzinc bromide lies in its dual alkyl groups, which provide enhanced steric hindrance compared to simpler organozinc reagents. This feature allows it to selectively react with specific electrophiles while minimizing side reactions that may occur with less hindered compounds. Its application in more complex synthetic pathways also highlights its versatility compared to other similar compounds.

Dates

Modify: 2023-08-16

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